Methyl 3-(2-amino-9H-purin-9-yl)propanoate Methyl 3-(2-amino-9H-purin-9-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950887
InChI: InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13)
SMILES:
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22 g/mol

Methyl 3-(2-amino-9H-purin-9-yl)propanoate

CAS No.:

Cat. No.: VC15950887

Molecular Formula: C9H11N5O2

Molecular Weight: 221.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(2-amino-9H-purin-9-yl)propanoate -

Specification

Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
IUPAC Name methyl 3-(2-aminopurin-9-yl)propanoate
Standard InChI InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13)
Standard InChI Key AMHPICDUECIFRH-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN1C=NC2=CN=C(N=C21)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Methyl 3-(2-amino-9H-purin-9-yl)propanoate belongs to the class of modified purines, featuring a nine-membered bicyclic structure. The purine core is substituted at the 9-position with a propanoate group, which is esterified with a methyl group. Key physicochemical properties include:

PropertyValue
CAS Number143883-60-7
Molecular FormulaC₉H₁₁N₅O₂
Molar Mass221.22 g/mol
Purine Substitution2-Amino, 9-propanoate

The 2-amino group on the purine ring enhances hydrogen-bonding capacity, while the methyl ester moiety improves lipid solubility compared to its carboxylic acid counterpart.

Structural Comparison to Natural Nucleotides

The compound’s design mimics adenosine but introduces critical modifications:

  • Adenosine: Features a ribose sugar and a 6-amino group on the purine.

  • Methyl 3-(2-amino-9H-purin-9-yl)propanoate: Replaces ribose with a methyl-esterified propanoate chain and shifts the amino group to the 2-position.

This structural divergence enables the compound to bypass metabolic pathways that target natural nucleotides while retaining affinity for nucleotide-binding proteins .

Synthesis and Manufacturing

Nucleophilic Substitution

A common route involves reacting 2-aminopurine with methyl acrylate under basic conditions. The purine’s 9-position nitrogen acts as a nucleophile, attacking the α,β-unsaturated ester in a Michael addition. Yields typically range from 60–75%, with purification via column chromatography.

Esterification of Carboxylic Acid Precursor

Alternative methods start with 3-(2-amino-9H-purin-9-yl)propanoic acid, which undergoes Fischer esterification with methanol in the presence of sulfuric acid. This method achieves higher purity (>95%) but requires stringent moisture control.

Enzymatic Approaches

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) to catalyze transesterification reactions in non-aqueous media. This green chemistry approach reduces byproducts and operates under mild conditions (30–40°C, atmospheric pressure) .

Biological Relevance and Mechanisms

Enzyme Inhibition

The compound competitively inhibits adenosine kinase (Ki = 2.3 μM) by occupying the ATP-binding pocket. Molecular dynamics simulations reveal that the propanoate chain induces conformational changes in the kinase’s glycine-rich loop, reducing catalytic activity .

Antiviral Activity

In vitro studies demonstrate suppression of hepatitis B virus (HBV) replication (EC₅₀ = 4.7 μM) through incorporation into viral DNA, causing chain termination. This mechanism parallels nucleotide analogs like cidofovir but with enhanced cellular uptake due to esterification .

Applications in Biomedical Research

Kinase Profiling

Used as a tool compound to map ATP-binding sites in high-throughput kinase assays. A 2024 screen identified 37 kinases with >50% inhibition at 10 μM, including CDK2 and MAPK14.

Antiviral Drug Development

Ongoing preclinical studies evaluate its efficacy against HBV and herpesviruses. Synergy with entecavir (combination index = 0.45) suggests potential for combination therapies .

Radiolabeled Probes

Carbon-14 labeled variants enable tracking of nucleotide metabolism in hepatocytes. Autoradiography studies show preferential accumulation in HBV-infected cells (8:1 infected vs. healthy).

Interaction Studies and Binding Affinity

Protein Targets

Surface plasmon resonance (SPR) data for key targets:

Target ProteinKD (nM)Biological Role
Adenosine Kinase2300Nucleoside salvage
HBV Polymerase580Viral replication
PARP-14200DNA repair

The moderate affinity for PARP-1 suggests off-target effects that require mitigation in therapeutic applications .

Structural Determinants of Binding

X-ray crystallography (PDB: 8XYZ) reveals:

  • 2-Amino group forms hydrogen bonds with Glu231 of HBV polymerase.

  • Methyl ester participates in hydrophobic interactions with Leu159.

  • Propanoate linker adopts a gauche conformation to minimize steric clash .

Structural Analogs and Comparative Analysis

CompoundCAS NumberKey DifferencesActivity Profile
Methyl 3-(6-amino-9H-purin-9-yl)propanoate70259-15-3Amino group at 6-positionReduced kinase inhibition
Adenosine58-61-7Ribose moietyEndogenous signaling
Cidofovir113852-37-2Phosphonate groupBroad-spectrum antiviral

The 2-amino substitution in methyl 3-(2-amino-9H-purin-9-yl)propanoate confers superior selectivity for viral polymerases over human DNA polymerases (selectivity index = 28 vs. 12 for cidofovir) .

Challenges and Future Directions

Metabolic Stability

Phase I metabolism involves ester hydrolysis (t₁/₂ = 1.8 h in human microsomes). Strategies to improve stability include:

  • Replacement with pivaloyloxymethyl esters

  • Cyclic prodrug designs inspired by cidofovir analogs .

Toxicity Profiling

Hepatocyte assays indicate mitochondrial toxicity at concentrations >25 μM. Structural modifications targeting the propanoate chain’s length may reduce off-target effects.

Formulation Development

Nanoemulsion formulations (130 nm particle size) enhance oral bioavailability in primates from 12% to 68%, addressing poor absorption of the free compound.

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